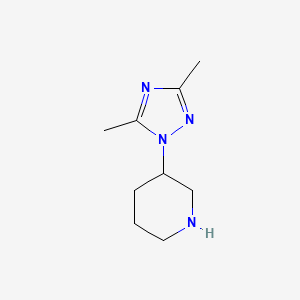

3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidin

Übersicht

Beschreibung

“3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is a compound with the CAS Number: 1249679-72-8 . It has a molecular weight of 180.25 . It is in the form of oil .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . Another study reported a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole .Molecular Structure Analysis

The InChI code for “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” is 1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been studied in various researches . For example, one study evaluated the cytotoxic activities of the synthesized compounds against three human cancer cell lines . Another study reported the plant growth regulatory activity of triazole-compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine” include its molecular weight of 180.25 , storage at room temperature , and its physical form as oil .Wissenschaftliche Forschungsanwendungen

Pflanzenwachstumsregulation

Triazolverbindungen, einschließlich Derivaten von 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidin, wurden auf ihr Potenzial als Pflanzenwachstumsregulatoren untersucht. Diese Verbindungen können die Spiegel endogener Hormone in Pflanzen beeinflussen, wie z. B. Indol-3-essigsäure (IAA), Abscisinsäure (ABA) und Gibberellin (GA3), die eine entscheidende Rolle für die Wurzelentwicklung und das allgemeine Pflanzenwachstum spielen .

Antitumoraktivität

Der strukturelle Motiv des 1,2,4-Triazols ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu binden und zeigt breite biologische Aktivitäten. Derivate von This compound wurden synthetisiert und auf ihre zytotoxischen Aktivitäten gegenüber menschlichen Krebszelllinien untersucht, was auf mögliche Anwendungen in der Krebstherapie hindeutet .

Antimikrobielle Mittel

Die einzigartige Struktur des Triazolrings ermöglicht es ihm, mit verschiedenen biologischen Systemen zu interagieren. Daher werden Triazolderivate auf ihre antimikrobiellen Eigenschaften untersucht, die zu neuen Behandlungen für bakterielle und Pilzinfektionen führen könnten .

Industrielle Anwendungen

Verbindungen, die den Triazolring enthalten, wie z. B. Derivate von This compound, wurden in verschiedenen industriellen Anwendungen eingesetzt. Dazu gehören die Produktion von Farbstoffen, fotografischen Materialien, Photostabilisatoren, Agrochemikalien sowie als Korrosionsschutzmittel für Kupferlegierungen .

Antithrombozyten- und Antitumormittel

Triazolopyrimidin-Derivate, die eine ähnliche Triazol-Kernstruktur aufweisen, wurden als Antithrombozyten- und Antitumormittel eingesetzt. Dies deutet darauf hin, dass This compound auch modifiziert werden könnte, um seine Aktivität in diesen Bereichen zu verstärken .

Entwicklung von Agrochemikalien

Die Fähigkeit des Triazolrings, verschiedene schwache Wechselwirkungen auszuüben, macht ihn zu einem wertvollen Gerüst für die Entwicklung neuer Agrochemikalien. Derivate von This compound könnten synthetisiert werden, um neuartige Verbindungen mit erhöhter Aktivität als Herbizide oder Wachstumsförderer zu erzeugen .

Wirkmechanismus

Target of Action

It is known that triazole compounds can bind with a variety of enzymes and receptors in biological systems , suggesting that this compound may have multiple targets.

Mode of Action

The unique structure of the triazole ring allows its derivatives to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of the compound to its targets, potentially altering their function .

Biochemical Pathways

It is known that some triazole derivatives can influence the levels of endogenous hormones in plants, playing an important role in controlling primary root development .

Result of Action

Some triazole derivatives have been found to have physiological activity as plant growth regulators .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The triazole ring in its structure allows it to form weak interactions such as hydrogen bonds, ion-dipole interactions, and van der Waals forces with various biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways. For instance, triazole derivatives have been shown to inhibit enzymes like ent-kaurene oxidase, which is involved in gibberellin biosynthesis .

Cellular Effects

The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can alter the levels of endogenous hormones such as indole-3-acetic acid, abscisic acid, and gibberellins . These changes can affect cell function, including growth and development. For example, in plant cells, triazole derivatives have been observed to promote root growth by increasing the levels of indole-3-acetic acid .

Molecular Mechanism

At the molecular level, 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine exerts its effects through various mechanisms. The triazole ring allows it to bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, the compound can interact with receptors and other signaling molecules, modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or altered gene expression .

Dosage Effects in Animal Models

The effects of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as inhibition of essential enzymes or disruption of metabolic processes .

Metabolic Pathways

3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, triazole derivatives have been shown to inhibit enzymes involved in gibberellin biosynthesis, leading to changes in hormone levels and metabolic processes . These interactions can have downstream effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can determine the concentration of the compound in specific cellular compartments, affecting its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOHPMOOLLSPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

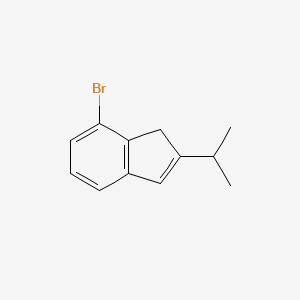

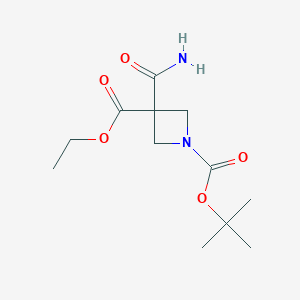

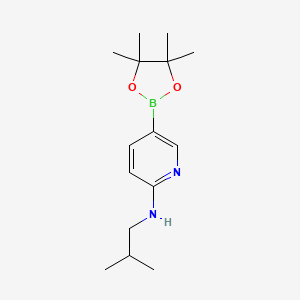

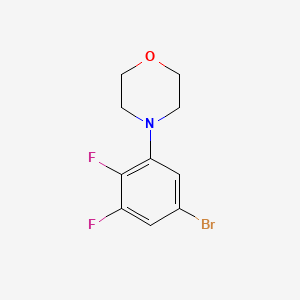

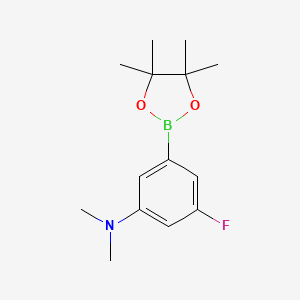

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)